molecular formula C19H16N4O3 B11430363 7-[2-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[2-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11430363
M. Wt: 348.4 g/mol
InChI Key: RGENLUVWLKQDSH-UHFFFAOYSA-N
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Description

7-[2-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The presence of the triazolo and pyrimidine rings in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[2-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable nitrile, such as ethyl cyanoacetate, under acidic or basic conditions to yield the triazolopyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazolo ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-[2-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The triazolo and pyrimidine rings can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.

    1,2,4-Triazolo[1,5-c]pyrimidine: Shares the triazolo and pyrimidine rings but differs in the position of the nitrogen atoms.

    Benzylthio-1,2,4-triazolo[1,5-a]pyrimidine: Contains a benzylthio group instead of a benzyloxy group

Uniqueness: 7-[2-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the benzyloxy group, which can enhance its interaction with biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C19H16N4O3/c24-18(25)15-10-16(23-19(22-15)20-12-21-23)14-8-4-5-9-17(14)26-11-13-6-2-1-3-7-13/h1-10,12,16H,11H2,(H,24,25)(H,20,21,22)

InChI Key

RGENLUVWLKQDSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3C=C(NC4=NC=NN34)C(=O)O

Origin of Product

United States

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